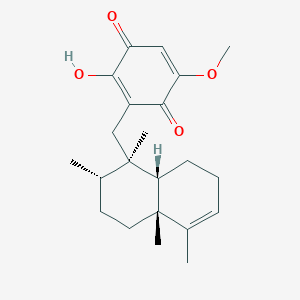

5-epi-Isospongiaquinone

Description

5-epi-Isospongiaquinone is a sesquiterpene/quinone natural product first isolated from the Australian marine sponge Spongia hispida in 1992 . Its structure comprises a drimane-type sesquiterpene fused to a quinone moiety, with absolute stereochemistry established as 5S,8S,9R,10S through spectroscopic analysis and chemical correlation with isospongiaquinone . During isolation, an ethylated analog, 5-epi-homoisospongiaquinone, was also identified, though it is hypothesized to be an artifact of the extraction process .

Properties

Molecular Formula |

C22H30O4 |

|---|---|

Molecular Weight |

358.5 g/mol |

IUPAC Name |

3-[[(1R,2S,4aR,8aS)-1,2,4a,5-tetramethyl-2,3,4,7,8,8a-hexahydronaphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione |

InChI |

InChI=1S/C22H30O4/c1-13-7-6-8-18-21(13,3)10-9-14(2)22(18,4)12-15-19(24)16(23)11-17(26-5)20(15)25/h7,11,14,18,24H,6,8-10,12H2,1-5H3/t14-,18+,21-,22+/m0/s1 |

InChI Key |

LKNAVZKSKJJHQH-UPOGBMBOSA-N |

Isomeric SMILES |

C[C@H]1CC[C@@]2([C@H]([C@]1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCC=C2C)C |

Canonical SMILES |

CC1CCC2(C(C1(C)CC3=C(C(=O)C=C(C3=O)OC)O)CCC=C2C)C |

Synonyms |

5-epi-isospongiaquinone isospongiaquinone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-epi-isospongiaquinone becomes evident when compared to related sesquiterpene quinones. Below is a detailed analysis of its key analogs:

Isospongiaquinone

- Structural Differences: Isospongiaquinone shares the same drimane-quinone skeleton but differs in stereochemistry at C-5 (5R configuration in isospongiaquinone vs. 5S in this compound) .

- Biological Activity: Both compounds exhibit antibiotic properties, but this compound demonstrates broader-spectrum activity, including inhibition of methicillin-resistant Staphylococcus aureus (MRSA) .

- Synthesis: Acid-catalyzed rearrangements interconvert ilimaquinone (a related metabolite) with both isospongiaquinone and its 5-epi counterpart, highlighting their biosynthetic relationship .

5-epi-Homoisospongiaquinone

- Structural Differences : This analog features an additional ethyl group at C-15, likely introduced during isolation .

- Biological Activity: Limited data exist, but its structural modification may reduce bioactivity compared to this compound, as seen in similar ethylated derivatives .

Smenoqualone

- Structural Relationship: Smenoqualone is proposed to arise from acid-catalyzed rearrangement of this compound . It lacks the hydroxyl group on the quinone ring.

- Biological Activity: Unlike this compound, smenoqualone is inactive in antimicrobial, antifungal, and cytotoxic assays, underscoring the critical role of the free quinone hydroxyl group for bioactivity .

Ilimaquinone and 5-epi-Ilimaquinone

- Structural Differences: Ilimaquinone possesses a rearranged 4,9-friedodrimane skeleton, while 5-epi-ilimaquinone shares the 5S configuration with this compound .

- Biological Activity: Both compounds show cytotoxicity against human tumor cell lines (e.g., HepG2, MCF-7), but this compound exhibits additional antibiotic effects absent in ilimaquinone derivatives .

Nakijiquinones

- Functional Comparison: Nakijiquinones (e.g., nakijiquinone P) share a drimane-quinone framework but lack the C-5 hydroxyl group. They inhibit tyrosine kinases (e.g., EGFR) rather than demonstrating antibiotic activity, indicating divergent structure-activity relationships .

Data Tables

Table 1. Structural and Stereochemical Comparison

Key Research Findings

Stereochemical Impact: The 5S configuration in this compound enhances antibiotic potency compared to its 5R counterparts, likely due to improved target binding .

Biosynthetic Flexibility: Acid-catalyzed rearrangements interconvert ilimaquinone, isospongiaquinone, and their 5-epi derivatives, suggesting a shared biosynthetic pathway .

Activity Determinants: The free hydroxyl group on the quinone ring is critical for antimicrobial activity, as its absence (e.g., in smenoqualone) abolishes bioactivity .

Synthetic Accessibility: Stereocontrolled synthesis of the cis-decalin framework in this compound has been achieved using scandium triflate-catalyzed homologation, enabling further pharmacological exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.